molecular formula C5H7F3O B2405345 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol CAS No. 1993-77-7

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

Cat. No. B2405345
M. Wt: 140.105
InChI Key: PQHMFPNCDSFTAV-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 8-12, by use of cyclopropanecarbaldehyde (300 mg, 4.28 mmol) dissolved in tetrahydrofuran (6 mL), a 1 mol/L solution of tetrabutylammonium fluoride in tetrahydrofuran (0.856 mL, 0.856 mmol) and (trifluoromethyl)trimethylsilane (0.759 mL, 5.14 mmol), the mixture was stirred and reacted at room temperature for 1.7 hours. Then, purification by extraction gave 1-cyclopropyl-2,2,2-trifluoroethanol (Compound EB) (161 mg, yield: 27%).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.759 mL
Type
reactant
Reaction Step Two
Quantity
0.856 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]=[O:5])[CH2:3][CH2:2]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[F:24][C:25]([Si](C)(C)C)([F:27])[F:26]>O1CCCC1>[CH:1]1([CH:4]([OH:5])[C:25]([F:27])([F:26])[F:24])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C1(CC1)C=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.759 mL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Name
Quantity
0.856 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 1.7 hours
Duration
1.7 h
CUSTOM
Type
CUSTOM
Details
Then, purification
EXTRACTION
Type
EXTRACTION
Details
by extraction

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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